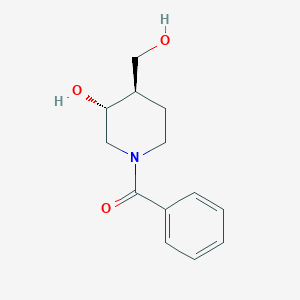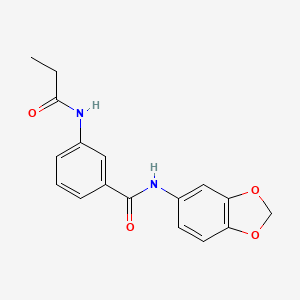
(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol, also known as BHMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BHMP is a piperidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol exerts its effects through the inhibition of key enzymes involved in various metabolic pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to inhibit the replication of various viruses, including human cytomegalovirus and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on (3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol. One potential direction is the development of new antimicrobial agents based on this compound. Another potential direction is the investigation of this compound as a potential treatment for inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical settings.
Synthesemethoden
(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol can be synthesized through a multi-step process that involves the reaction of piperidine with benzoyl chloride, followed by reduction with sodium borohydride and subsequent protection of the hydroxyl group with a benzyl group. The benzyl group is then removed with hydrogenation, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol has been extensively studied in scientific research due to its potential therapeutic properties. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-11-6-7-14(8-12(11)16)13(17)10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKUWTREQIFDER-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)


![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)

![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321552.png)

![12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B5321562.png)